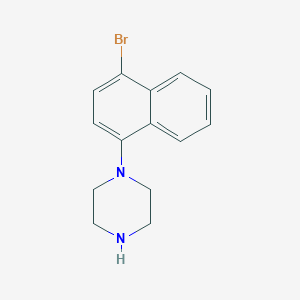
1-(4-Bromonaphthalen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Bromonaphthalen-1-yl)piperazine often involves palladium-catalyzed Buchwald–Hartwig cross-coupling reactions. For example, Magano et al. (2008) reported a practical and scalable preparation of a related compound using a palladium-catalyzed reaction followed by deprotection with HCl gas, achieving excellent purity and low palladium content (Magano et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of bromophenyl and piperazine derivatives can be performed using various spectroscopic techniques. For instance, compounds synthesized by Wujec and Typek (2023) were characterized by HRMS, IR, 1H, and 13C NMR experiments, providing detailed insights into their structural attributes (Wujec & Typek, 2023).
Chemical Reactions and Properties
Chemical reactions involving bromonaphthalene derivatives and piperazine can lead to the formation of compounds with significant biological activities. For example, Patel et al. (2012) explored the synthesis and pharmacological evaluations of novel bromo-quinolinyloxy-piperazinyl triazines, highlighting the antimicrobial and antimycobacterial activities of these compounds (Patel et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride : This study outlines a practical and scalable synthesis of a piperazine derivative, focusing on a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. The process is notable for its production of the target molecule with excellent purity and low palladium content, making it significant for industrial synthesis and pharmaceutical applications (Magano et al., 2008).
Antimicrobial and Antiviral Activities
- Nitroimidazoles Part 6 : This research synthesizes new 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors. The synthesized compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, underscoring the potential of piperazine derivatives in antiviral therapies (Al-Masoudi et al., 2007).
Docking Studies and Drug Design
- SYNTHESIS AND DOCKING STUDIES OF 1-(2-FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE : The synthesis of piperazine-1-yl-1H-indazole derivatives, notable in medicinal chemistry, was detailed. Additionally, docking studies were presented, highlighting the relevance of these compounds in drug design and interaction analysis with biological targets (Balaraju et al., 2019).
Anticancer Applications
- Synthesis, Crystal Structure, Anti-Bone Cancer Activity, and Molecular Docking Investigations : This study reports the synthesis of a heterocyclic compound incorporating piperazine and its evaluation against bone cancer cell lines. The compound's anticancer activities were investigated, and molecular docking was utilized to study its potential antiviral activity (Lv et al., 2019).
Molecular Structure Analysis
- Crystal structure studies, Hirshfeld surface analysis, and DFT calculations : This paper discusses the synthesis and structural confirmation of piperazine derivatives. The study also sheds light on the molecular structure through X-ray diffraction studies and computational density functional theory (DFT) calculations, essential for understanding the reactive sites and interaction potentials of these molecules (Kumara et al., 2017).
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-13-5-6-14(17-9-7-16-8-10-17)12-4-2-1-3-11(12)13/h1-6,16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFDRDTLZIOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromonaphthalen-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
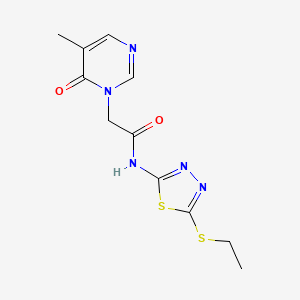

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)
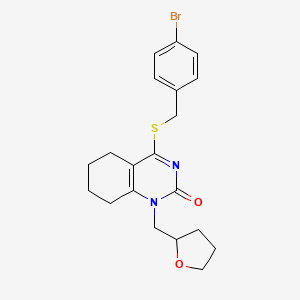

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

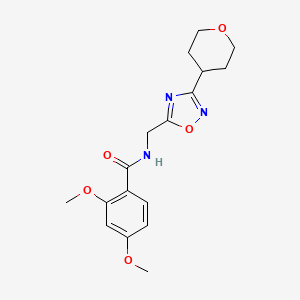
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
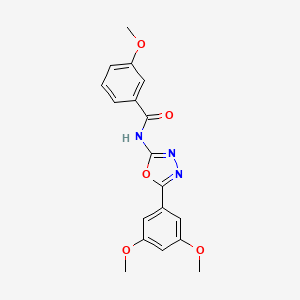
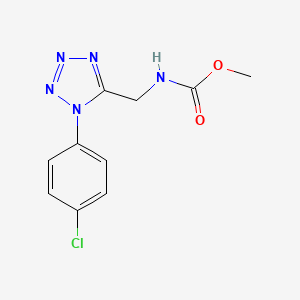
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)